N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide
Overview
Description
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide is a complex organic compound that features a combination of pyrimidine, sulfonamide, phenyl, and furan moieties
Preparation Methods
The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine derivative, followed by sulfonation and subsequent coupling with the phenyl and furan components. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly as potential inhibitors of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide can be compared with similar compounds such as:
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
(E)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-(furan-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-13-12-18(21-14(2)20-13)23-28(25,26)17-8-5-15(6-9-17)22-19(24)10-7-16-4-3-11-27-16/h3-12H,1-2H3,(H,22,24)(H,20,21,23)/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELARZQLYCUVDD-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420617 | |
Record name | AC1NVH2V | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518350-19-1 | |
Record name | AC1NVH2V | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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